1,2-Dibromo-3-nitrobenzene
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Overview
Description
1,2-Dibromo-3-nitrobenzene is an organic compound with the molecular formula C₆H₃Br₂NO₂. It is a derivative of benzene, where two bromine atoms and one nitro group are substituted at the 1, 2, and 3 positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
The primary target of 1,2-Dibromo-3-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
This compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution .
In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound undergoes electrophilic aromatic substitution, a common reaction in organic chemistry that involves the substitution of an atom in an aromatic system with an electrophile .
Result of Action
Based on its mechanism of action, it can be inferred that the compound would result in the substitution of a hydrogen atom in the benzene ring with a nitro group .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3-nitrobenzene can be synthesized through a multi-step process involving nitration and bromination of benzene derivatives. One common method involves the nitration of benzene to form nitrobenzene, followed by bromination using bromine or brominating agents like 5,5-dimethyl-1,3-dibromohydantoin in the presence of sulfuric acid . The reaction conditions typically include maintaining the temperature below 40°C during the addition of brominating agents and subsequent stirring at 50-60°C.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a meta-directing group, influencing the positions where further substitutions occur.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin and hydrochloric acid.
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Bromination: Bromine or brominating agents in the presence of sulfuric acid.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Nucleophilic Substitution: Amines or thiols in the presence of a base.
Major Products:
Reduction: 1,2-Dibromo-3-aminobenzene.
Nucleophilic Substitution: 1,2-Diamino-3-nitrobenzene or 1,2-Dithio-3-nitrobenzene, depending on the nucleophile used.
Scientific Research Applications
1,2-Dibromo-3-nitrobenzene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the development of pharmaceutical compounds due to its reactivity and functional groups.
Material Science: Employed in the synthesis of advanced materials and polymers.
Chemical Research: Studied for its unique reactivity and as a model compound in mechanistic studies.
Comparison with Similar Compounds
1,2-Dibromobenzene: Lacks the nitro group, making it less reactive in certain nucleophilic substitution reactions.
1,3-Dibromo-2-nitrobenzene: Has a different substitution pattern, affecting its reactivity and applications.
1,4-Dibromo-2-nitrobenzene: Similar in structure but with different positional isomerism, leading to varied chemical behavior.
Uniqueness: 1,2-Dibromo-3-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable in targeted organic synthesis and industrial applications.
Properties
IUPAC Name |
1,2-dibromo-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOQWSWPRAGSBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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